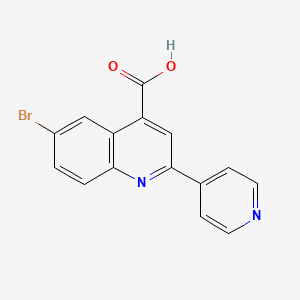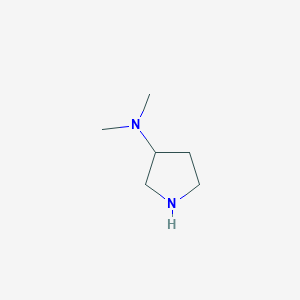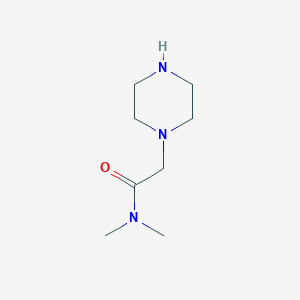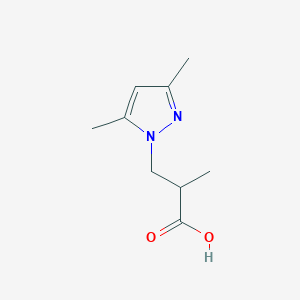![molecular formula C12H10ClNO2S B1272402 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 320423-63-0](/img/structure/B1272402.png)
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, the synthesis and characterization of related compounds with chloro, thiazol, and methanone groups are described, which can shed light on the possible chemical behavior and properties of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone.
Synthesis Analysis
The papers provided detail the synthesis of compounds that share some structural similarities with the compound of interest. For example, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone is achieved through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . This suggests that the synthesis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone might also involve a one-pot reaction, possibly utilizing a methoxy-benzylidene derivative and a chloroacetyl or thiazol-containing reagent.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the structure of organic compounds, and it is likely that they would be employed in the analysis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone as well. The presence of a thiazol ring and a methoxy group in the compound suggests that it would exhibit distinct spectroscopic features that could be analyzed using these methods.
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of the exact compound , they do explore the synthesis and characterization of structurally related compounds . These studies often involve the formation of rings, such as imidazolidin or thiazol, and the introduction of substituents like chloro and methoxy groups. The reactivity of the compound would likely be influenced by the presence of these functional groups, which can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the density functional theory (DFT) calculations provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of compounds with amino, thiazol, and methanone groups . The Mülleken population analysis and the HOMO-LUMO energy gap discussed in the papers can give an idea of the electronic properties and reactivity of the compound . Additionally, the molecular docking studies mentioned in the papers can help predict the biological activity and interactions of the compound with biological targets .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Hantzsch Thiazole Synthesis
Kamila, Mendoza, and Biehl (2012) explored the microwave-assisted Hantzsch thiazole synthesis using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. This process emphasizes the efficient synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, highlighting the use of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone derivatives in synthesizing complex organic compounds (Kamila, Mendoza, & Biehl, 2012).
Facile Synthesis and Characterization
Ünaleroğlu, Temelli, and Hökelek (2002) reported the facile synthesis and characterization of novel compounds, demonstrating the utility of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone in creating new chemical entities. Their research focused on the structural confirmation using various spectroscopic techniques (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Docking and Quantum Chemical Calculations
Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on derivatives, including those related to 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone. This research provides insights into the molecular structure and biological activity potential of these compounds (Viji et al., 2020).
Synthesis and Biological Activity Studies
Uma, Rajanna, Unnisa, and Saiprakash (2017) investigated the synthesis and biological activity of certain derivatives, including the mentioned chemical. This study shed light on the potential biological applications and toxicity of these derivatives, particularly those with chloro and methoxy groups (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Synthesis and Optical Properties
Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, and Lokanath (2019) focused on the synthesis of novel heterocyclic compounds including 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, analyzing their optical and thermal properties. This work contributes to understanding the physical characteristics of these compounds and their potential applications in material science (Shruthi et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFVPPYQGMNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376953 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
CAS RN |
320423-63-0 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














